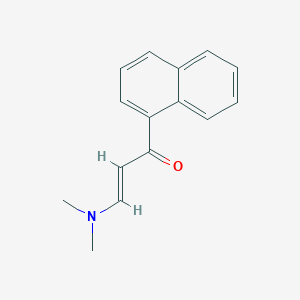
cis-2,4,5-Tris(4-fluorophenyl)imidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2,4,5-Tris(4-fluorophenyl)imidazoline is a chemical compound with the molecular formula C21H15F3N2 . It is an imidazole derivative, which is a class of organic compounds containing a benzene ring linked to an imidazole ring . This compound has been studied for its potential as a p53-MDM2/MDMX protein-protein interaction inhibitor, which could make it a prospective agent for targeted anticancer therapy .
Synthesis Analysis
The synthesis of this compound involves the addition of suitable hydrophilic substituents in benzene rings and to imidazole nitrogen to improve the compound’s water solubility . The influence of N-sulfonyl substituent on protein-protein interaction was studied compared to unsubstituted alkoxy-compounds .Molecular Structure Analysis
The molecular structure of this compound consists of three 4-fluorophenyl groups attached to the 2, 4, and 5 positions of an imidazoline ring .Aplicaciones Científicas De Investigación
Photophysical Properties and Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and fluorescence spectroscopy, along with NMR and mass spectrometry. These studies reveal interesting photophysical properties of the compound, which are significant in understanding its behavior in different states and potential applications in material science (Baldenebro-López et al., 2017).
Sustainable Synthesis Approaches
Research has been conducted on developing environmentally friendly and sustainable synthetic routes for producing 2,4,5-trisubstituted-2-imidazolines, including this compound. This approach aims at reducing the use of harsh conditions and toxic solvents, thus contributing to green chemistry initiatives (Le Phuong et al., 2017).
Applications in Medicinal Chemistry
Imidazoline derivatives, including cis-2,4,5-Tris(4-fluorophenyl)imidazoline, have been explored for their potential in medicinal chemistry. These compounds have been investigated for their role as p53-MDM2 interaction inhibitors, which is significant in the development of anticancer drugs (Bazanov et al., 2019).
Corrosion Inhibition Properties
Studies have indicated that certain imidazole derivatives, including this compound, exhibit potential as corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is crucial (Prashanth et al., 2021).
Chemosensor Development
The compound has been explored in the development of chemosensors for ion recognition. Its photophysical properties make it suitable for applications in sensing and detection technologies (Esteves et al., 2013).
Synthesis of Complex Organic Molecules
This compound has been used in the synthesis of complex organic molecules like Nutlin analogues. Its synthesis and characterization are crucial in the development of pharmaceuticals and other advanced organic compounds (Shu et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of cis-2,4,5-Tris(4-fluorophenyl)imidazoline are the proteins MDM2 and MDMX . These proteins play a crucial role in the regulation of the p53 protein, often referred to as the “guardian of the genome” due to its role in maintaining genomic stability .
Mode of Action
this compound interacts with its targets by inhibiting the protein-protein interaction between MDM2/MDMX and p53 . This inhibition results in the stabilization of p53 and the induction of p21 expression .
Biochemical Pathways
The compound affects the p53 pathway, which plays a significant role in genomic stability, cell cycle regulation, and apoptosis . By inhibiting the interaction between p53 and its negative regulators MDM2 and MDMX, the compound allows for the accumulation of p53, thereby restoring its tumor suppressor activity in cancer cells expressing wild-type p53 .
Pharmacokinetics
It’s worth noting that the compound’s water solubility can be improved by adding suitable hydrophilic substituents to the benzene rings and to the imidazoline nitrogen .
Result of Action
The result of the compound’s action is the inhibition of the MDM2/MDMX-p53 interaction, leading to the stabilization of p53 and the induction of p21 expression . This can lead to cell cycle arrest and the initiation of programmed cell death, or apoptosis, in cancer cells expressing wild-type p53 .
Action Environment
It’s worth noting that the compound’s water solubility, which can be influenced by the presence of hydrophilic substituents, may impact its bioavailability and thus its efficacy .
Propiedades
IUPAC Name |
(4S,5R)-2,4,5-tris(4-fluorophenyl)-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEZCONNODRJJS-BGYRXZFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

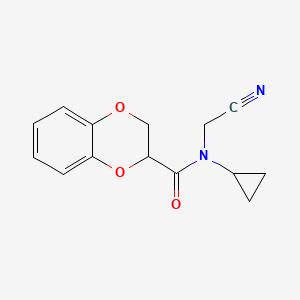
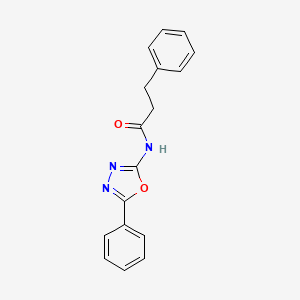
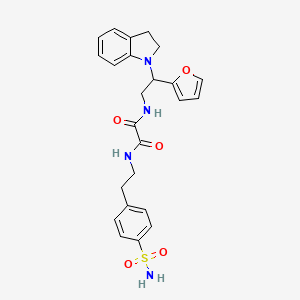
![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)

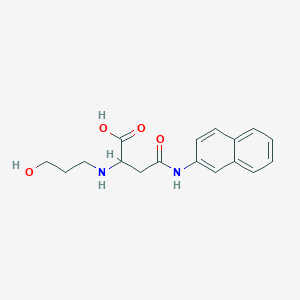
![Bicyclo[4.1.0]heptan-7-ylmethanamine hcl](/img/structure/B2972913.png)
![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)
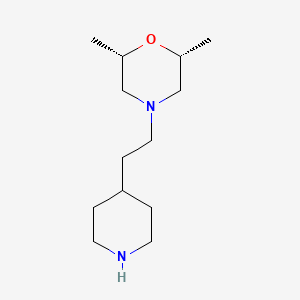
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)
![N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972923.png)
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2972925.png)
